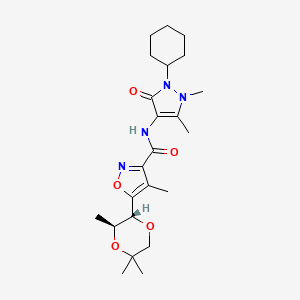

Smurf1 modulator-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H34N4O5 |

|---|---|

Molecular Weight |

446.5 g/mol |

IUPAC Name |

N-(1-cyclohexyl-2,3-dimethyl-5-oxopyrazol-4-yl)-4-methyl-5-[(2R,3S)-3,5,5-trimethyl-1,4-dioxan-2-yl]-1,2-oxazole-3-carboxamide |

InChI |

InChI=1S/C23H34N4O5/c1-13-17(25-32-19(13)20-15(3)31-23(4,5)12-30-20)21(28)24-18-14(2)26(6)27(22(18)29)16-10-8-7-9-11-16/h15-16,20H,7-12H2,1-6H3,(H,24,28)/t15-,20+/m0/s1 |

InChI Key |

LVDRKBFVIUBIBB-MGPUTAFESA-N |

Isomeric SMILES |

C[C@H]1[C@@H](OCC(O1)(C)C)C2=C(C(=NO2)C(=O)NC3=C(N(N(C3=O)C4CCCCC4)C)C)C |

Canonical SMILES |

CC1C(OCC(O1)(C)C)C2=C(C(=NO2)C(=O)NC3=C(N(N(C3=O)C4CCCCC4)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Smurf1 Modulator-1

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Smad Ubiquitination Regulatory Factor 1 (Smurf1) is a HECT-type E3 ubiquitin ligase that plays a pivotal role in negatively regulating key cellular signaling pathways, most notably the Bone Morphogenetic Protein (BMP) and Transforming Growth Factor-beta (TGF-β) pathways. By targeting specific proteins for ubiquitination and subsequent proteasomal degradation, Smurf1 influences a wide array of biological processes, including osteogenesis, cell migration, and embryonic development. Dysregulation of Smurf1 activity is implicated in various pathologies, making it an attractive target for therapeutic intervention. Smurf1 modulator-1 is a selective small molecule inhibitor designed to specifically target and inhibit the catalytic activity of Smurf1. This guide elucidates the core mechanism of action of Smurf1, the molecular basis of its inhibition by modulators like this compound, and the downstream cellular consequences, providing a technical resource for researchers in the field.

The Smurf1 E3 Ubiquitin Ligase: Structure and Function

Smurf1 belongs to the Nedd4 family of HECT (Homologous to the E6AP Carboxyl Terminus) E3 ligases. The ubiquitination process involves a three-enzyme cascade: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). The E3 ligase is responsible for substrate specificity. As a HECT E3, Smurf1 directly catalyzes the transfer of ubiquitin from an E2 enzyme to a lysine residue on the target substrate.

The structure of Smurf1 includes:

-

C2 Domain: An N-terminal domain that can be involved in membrane localization.

-

WW Domains: Two domains that are crucial for recognizing and binding to substrates containing a specific proline-tyrosine (PY) motif.

-

HECT Domain: The C-terminal catalytic domain that accepts ubiquitin from the E2 enzyme to form a thioester intermediate before transferring it to the substrate.

Caption: The HECT-type E3 ligase ubiquitination cascade.

Core Signaling Pathways Regulated by Smurf1

Smurf1 is a master regulator of several signaling pathways, primarily acting as an antagonist. Its substrates are diverse and play roles in osteogenesis, cell polarity, and immunity.

3.1 BMP/TGF-β Signaling This is the most well-characterized pathway regulated by Smurf1.

-

Substrate Targeting: Smurf1 directly targets receptor-regulated Smads (R-Smads) specific to the BMP pathway, namely Smad1 and Smad5 , for ubiquitination and degradation. It can also target the common-mediator Smad4 and the inhibitory Smad7 .

-

Receptor Regulation: Smurf1 can utilize inhibitory Smads (I-Smads) as adaptors. For instance, Smurf1 associates with Smad7 to target the activated TGF-β type I receptor for degradation. This dual-level control—targeting both the signal transducers (Smads) and the receptors—allows Smurf1 to potently shut down pathway activation.

-

Transcriptional Control: By degrading Smads, Smurf1 prevents their nuclear accumulation and subsequent regulation of target gene transcription. A key target is the transcription factor Runx2 , essential for osteoblast differentiation. Smurf1-mediated degradation of Runx2 inhibits bone formation.

3.2 Cell Polarity and Migration Smurf1 is a key player in establishing cell polarity by regulating the Rho-GTPase family.

-

RhoA Degradation: Smurf1 targets the GDP-bound form of RhoA , a small GTPase that governs cytoskeletal dynamics, for degradation. This action is crucial in processes like neurite outgrowth and epithelial-mesenchymal transition (EMT).

3.3 Other Regulated Pathways Smurf1 has been shown to ubiquitinate and degrade components of other pathways, including:

-

MAPK Pathway: Degrades MEKK2, a component of the JNK signaling cascade.

-

Innate Immunity: Targets proteins like MyD88, MAVS, and TRAF family members to modulate immune responses.

Caption: Smurf1-mediated negative regulation of the BMP signaling pathway.

Mechanism of Action of this compound

This compound (also known as Compound 20) is a selective, small-molecule inhibitor of Smurf1. Its mechanism of action is centered on the direct inhibition of Smurf1's E3 ligase enzymatic activity.

4.1 Molecular Mechanism The primary mechanism for potent Smurf1 inhibitors involves targeting the catalytic HECT domain. By binding to this domain, the modulator prevents the crucial transthiolation step, where ubiquitin is transferred from the E2-conjugating enzyme to the active site cysteine of the Smurf1 HECT domain. This inhibition blocks the formation of the Smurf1~Ub thioester intermediate, thereby halting the entire downstream process of substrate ubiquitination.

4.2 Cellular Consequences By inhibiting Smurf1, the modulator effectively "protects" Smurf1 substrates from degradation. The key outcomes are:

-

Stabilization of Smad1/5 and Runx2: In the context of bone formation, inhibition of Smurf1 leads to the accumulation of Smad1/5 and Runx2 proteins.

-

Enhanced BMP Signaling: The increased levels of Smad1/5 lead to more robust formation of the Smad1/5/4 complex, enhanced nuclear translocation, and greater transcriptional activation of osteogenic genes.

-

Promotion of Osteoblast Differentiation: The stabilization of Runx2, the master transcription factor for osteogenesis, directly promotes the differentiation of mesenchymal stem cells into osteoblasts and enhances bone formation.

Caption: Mechanism of action for a Smurf1 HECT domain inhibitor.

Quantitative Data: Inhibitor Potency

The efficacy of Smurf1 modulators is quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce Smurf1's enzymatic activity by 50%.

| Inhibitor Name | Alias | IC50 (nM) | Target Domain | Reference |

| This compound | Compound 20 | 180 | HECT (presumed) | |

| Smurf1-IN-1 | Compound 38 | 92 | HECT (presumed) | MedChemExpress |

| Compound 1 | N/A | 230 - 450 | HECT | |

| Compound 2 | N/A | 1,700 - 15,000 | HECT |

Experimental Protocols

Verifying the mechanism of action of a Smurf1 modulator involves a series of biochemical and cell-based assays.

6.1 Protocol: In Vitro Ubiquitination Assay

This assay directly measures the ability of Smurf1 to ubiquitinate a substrate in a reconstituted system and assesses the inhibitor's effect.

Objective: To determine if this compound inhibits the ubiquitination of a known substrate (e.g., Smad1) by purified Smurf1.

Materials:

-

Recombinant human E1 enzyme

-

Recombinant human E2 enzyme (e.g., UBE2D2/UbcH5b)

-

Recombinant human Smurf1 (full-length or HECT domain)

-

Recombinant substrate (e.g., GST-Smad1)

-

Human ubiquitin

-

ATP solution (100 mM)

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

This compound (in DMSO)

-

Proteasome inhibitor (e.g., MG132, as a control)

-

SDS-PAGE gels, transfer apparatus, and Western blot reagents

-

Antibodies: anti-GST (for substrate), anti-ubiquitin (e.g., P4D1), anti-Smurf1

Methodology:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, add components in the following order:

-

12 µL Ubiquitination buffer

-

1 µL ATP (10 mM final)

-

1 µL E1 enzyme (~50 nM final)

-

1 µL E2 enzyme (~200 nM final)

-

1 µL Ubiquitin (~5 µM final)

-

1 µL Substrate (~200 nM final)

-

1 µL this compound at various concentrations (or DMSO vehicle control)

-

-

Pre-incubate the mixture for 10 minutes at 30°C.

-

Initiate the reaction by adding 2 µL of recombinant Smurf1 (~100 nM final).

-

Incubate the reaction at 30°C for 60-90 minutes.

-

Stop the reaction by adding 5 µL of 5x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

-

Resolve the proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Perform Western blot analysis. Probe with an anti-GST antibody to detect the substrate. A high-molecular-weight smear or ladder of bands above the unmodified substrate indicates polyubiquitination.

-

Compare the ubiquitination signal in inhibitor-treated lanes to the DMSO control. A reduction in the ubiquitinated smear indicates successful inhibition.

6.2 Protocol: Cell-Based Substrate Stabilization Assay

This assay confirms that the inhibitor functions in a cellular context to prevent the degradation of endogenous Smurf1 substrates.

Objective: To measure the accumulation of endogenous Runx2 or Smad1 in cells treated with this compound.

Materials:

-

Cell line expressing endogenous Smurf1 and substrates (e.g., C2C12 myoblasts, MC3T3-E1 osteoblasts)

-

Cell culture medium and supplements

-

This compound (in DMSO)

-

Cycloheximide (CHX) solution (protein synthesis inhibitor)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Antibodies: anti-Runx2, anti-Smad1, anti-Smurf1, anti-Actin or anti-Tubulin (loading control)

Methodology:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound or DMSO vehicle for a predetermined time (e.g., 6-24 hours).

-

(Optional - for protein stability) Add cycloheximide (CHX, ~50 µg/mL) to all wells to block new protein synthesis. Collect cell lysates at different time points (e.g., 0, 2, 4, 8 hours) after CHX addition.

-

Wash cells with ice-cold PBS and lyse with 100 µL of lysis buffer per well.

-

Clear lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine protein concentration of the supernatant using a BCA assay.

-

Normalize protein amounts and prepare samples for Western blotting with SDS-PAGE loading buffer.

-

Perform Western blot analysis as described above, probing for Runx2, Smad1, and a loading control.

-

Quantify band intensities. An increase in the steady-state levels of Runx2 and/or Smad1 in inhibitor-treated cells compared to the control indicates substrate stabilization. In the CHX chase experiment, a longer half-life of the substrate in the presence of the inhibitor confirms its stabilizing effect.

Caption: A generalized workflow for testing a Smurf1 inhibitor.

Conclusion

This compound acts as a specific inhibitor of the Smurf1 E3 ubiquitin ligase. Its mechanism of action is to block the catalytic function of the HECT domain, thereby preventing the ubiquitination and subsequent degradation of key cellular proteins. This inhibition leads to the stabilization of Smurf1 substrates, such as Smad1/5 and Runx2, resulting in the potentiation of pro-osteogenic signaling pathways. This targeted approach holds significant therapeutic promise for diseases characterized by reduced BMP signaling, such as osteoporosis and other bone-related disorders. The experimental frameworks provided herein offer a robust methodology for the continued investigation and development of Smurf1-targeting therapeutics.

The Multifaceted Role of Smurf1 E3 Ligase: A Technical Guide for Researchers

An In-depth Examination of Smurf1 Function, Regulation, and Therapeutic Potential

Abstract

Smad Ubiquitination Regulatory Factor 1 (Smurf1) is a HECT-type E3 ubiquitin ligase that plays a critical role in a multitude of cellular processes, including signal transduction, cell differentiation, migration, and protein quality control.[1][2] It is a key negative regulator of the Transforming Growth Factor-β (TGF-β) and Bone Morphogenetic Protein (BMP) signaling pathways, primarily through targeting receptor-regulated SMADs (R-Smads) and associated receptors for ubiquitination and subsequent proteasomal degradation.[3][4][5] Beyond the TGF-β/BMP axis, Smurf1 modulates other crucial pathways such as the non-canonical Wnt and MAPK pathways. Its dysregulation is implicated in various pathologies, including cancer, bone disorders, and neurodegenerative diseases, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the core functions of Smurf1, its diverse substrates, and the signaling networks it governs. We present quantitative data on its activity and inhibition, detailed experimental protocols for its study, and visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Core Functions and Mechanisms of Smurf1

Smurf1 is a 757-amino acid protein with a molecular mass of approximately 86 kDa. It belongs to the Nedd4 family of HECT E3 ligases, characterized by a modular architecture comprising an N-terminal C2 domain, two central WW domains, and a C-terminal Homologous to E6AP C-Terminus (HECT) domain which harbors the catalytic activity.

The primary function of Smurf1 is to catalyze the covalent attachment of ubiquitin to specific substrate proteins, thereby marking them for degradation by the 26S proteasome. This process involves a three-step enzymatic cascade:

-

Ubiquitin Activation (E1): An E1 activating enzyme hydrolyzes ATP to adenylate a ubiquitin molecule and then transfers it to its own active site cysteine.

-

Ubiquitin Conjugation (E2): The activated ubiquitin is transferred to a ubiquitin-conjugating enzyme (E2).

-

Ubiquitin Ligation (E3): The E3 ligase, in this case Smurf1, recognizes and binds to both the E2-ubiquitin complex and the specific substrate, facilitating the transfer of ubiquitin to a lysine residue on the target protein.

Smurf1 can mediate the formation of polyubiquitin chains, most commonly linked via lysine 48 (K48), which is a strong signal for proteasomal degradation. However, it can also catalyze other types of ubiquitin linkages, such as K63-linked chains, which are typically involved in non-proteolytic functions like signal transduction and protein localization.

Key Signaling Pathways Regulated by Smurf1

Smurf1's influence extends across several critical signaling pathways, where it primarily acts as a negative regulator.

TGF-β and BMP Signaling

The most well-characterized role of Smurf1 is its negative regulation of the TGF-β and BMP signaling pathways. It achieves this through multiple mechanisms:

-

Degradation of R-Smads: Smurf1 directly interacts with and ubiquitinates Smad1 and Smad5, which are key downstream effectors of BMP signaling, leading to their degradation. This interaction is mediated by the WW domains of Smurf1 binding to the PY motif of the Smads.

-

Degradation of BMP Receptors: Smurf1 can induce the ubiquitination and degradation of BMP receptors (BMPRs), thereby attenuating the cellular response to BMPs. This process can be facilitated by inhibitory Smads (I-Smads) like Smad6 and Smad7, which act as adaptors to bring Smurf1 to the receptor complex.

-

Regulation of TGF-β Receptors: Smurf1, in conjunction with Smad7, can also target the TGF-β type I receptor (TβR-I) for degradation.

RhoA Pathway and Cell Polarity

Smurf1 is a crucial regulator of cell polarity, migration, and cytoskeletal dynamics through its interaction with the RhoA pathway. It specifically targets the small GTPase RhoA for ubiquitination and degradation. This degradation is often localized to cellular protrusions, such as lamellipodia and filopodia, which is essential for preventing RhoA signaling during dynamic membrane movements and facilitating cell migration. The interaction between Smurf1 and RhoA can be influenced by the phosphorylation state of Smurf1, for instance by ERK, which enhances their binding and subsequent RhoA degradation.

Substrates of Smurf1 E3 Ligase

Smurf1 has a broad range of substrates, reflecting its involvement in diverse cellular functions. The specificity of Smurf1 for its substrates is determined by its WW domains, which recognize PY motifs (PPxY) in the target proteins, as well as by its C2 domain.

| Substrate | Cellular Process | Key References |

| Smad1/5 | BMP signaling | |

| BMP Receptors | BMP signaling | |

| TGF-β Receptor | TGF-β signaling | |

| RhoA | Cell polarity, migration, cytoskeletal organization | |

| Runx2 | Osteoblast differentiation, bone formation | |

| MEKK2 | JNK signaling, osteoblast activity | |

| TRAF family | Immune response, inflammation | |

| JunB | Mesenchymal stem cell proliferation | |

| Prickle1 | Non-canonical Wnt signaling, cell polarity | |

| Axin | Wnt signaling | |

| STAT1 | Interferon signaling, antiviral response | |

| MAVS | Antiviral innate immunity |

Role of Smurf1 in Physiology and Disease

The diverse functions of Smurf1 position it as a critical player in both normal physiological processes and the pathogenesis of various diseases.

Bone Metabolism

Smurf1 is a key negative regulator of bone formation. By targeting Runx2, the master transcription factor for osteoblast differentiation, for degradation, Smurf1 inhibits the maturation of osteoblasts. Smurf1-deficient mice exhibit an age-dependent increase in bone mass due to enhanced osteoblast activity. It also controls osteoblast activity by targeting MEKK2 for degradation, thereby suppressing the JNK signaling cascade.

Cancer

The role of Smurf1 in cancer is complex and often context-dependent, acting as either a tumor promoter or suppressor. Overexpression of Smurf1 has been correlated with poor prognosis in several cancers, including gastric and colorectal cancer, by promoting cell proliferation, migration, and invasion. It can facilitate epithelial-mesenchymal transition (EMT), a key process in metastasis, by degrading RhoA. Conversely, in some contexts, Smurf1 can act as a tumor suppressor by degrading oncogenic proteins.

Neurodegenerative Disorders

Emerging evidence links Smurf1 to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Downregulation of Smurf1 has been observed in these conditions, and it is thought to play a role in protein quality control mechanisms like autophagy and the ubiquitin-proteasome system, which are crucial for clearing misfolded protein aggregates.

Quantitative Data on Smurf1 Activity and Inhibition

Quantitative analysis of Smurf1's enzymatic activity and its inhibition is crucial for drug development.

| Compound/Condition | Target/Effect | Quantitative Value | Key References |

| Smurf1 Inhibitors (Pyrazolone core) | Inhibition of Smurf1 HECT domain | IC50: Single-digit nM | |

| Compound 1 (Smurf1 Inhibitor) | Inhibition of Smurf1 HECT domain | IC50: ~140 nM | |

| Compound 2 (Smurf1 Inhibitor) | Inhibition of Smurf1 HECT domain | IC50: ~3.1 µM | |

| Smurf1 siRNA Knockdown | Reduction of Smurf1 mRNA in macrophages | Substantial decrease | |

| Smurf1 Knockdown (shRNA) | Increased RNF220 protein levels | Significant elevation | |

| Cycloheximide Chase Assay | Half-life of Runx2 with Smurf1 overexpression | Reduced half-life |

Experimental Protocols

Detailed methodologies are essential for the accurate study of Smurf1 function.

In Vitro Ubiquitination Assay

This assay directly assesses the E3 ligase activity of Smurf1 towards a specific substrate.

Materials:

-

Recombinant human E1 activating enzyme

-

Recombinant human E2 conjugating enzyme (e.g., UbcH5c)

-

Recombinant human ubiquitin

-

Recombinant purified Smurf1 (wild-type and catalytically inactive mutant, e.g., C699A)

-

Recombinant purified substrate protein

-

ATP solution

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

SDS-PAGE gels and Western blotting reagents

-

Antibodies against ubiquitin, Smurf1, and the substrate

Procedure:

-

Prepare the reaction mixture in a total volume of 30-50 µL. Combine the reaction buffer, E1 enzyme (e.g., 100 ng), E2 enzyme (e.g., 500 ng), ubiquitin (e.g., 5-10 µg), and the substrate protein (e.g., 500 ng).

-

Initiate the reaction by adding ATP to a final concentration of 2 mM and recombinant Smurf1 (e.g., 300 ng).

-

As negative controls, set up reactions lacking E1, E2, Smurf1, or ATP. A catalytically inactive Smurf1 mutant should also be used as a control.

-

Incubate the reactions at 30-37°C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Boil the samples for 5 minutes and resolve the proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane and perform Western blotting using an anti-ubiquitin antibody to detect polyubiquitinated substrate, which will appear as a high-molecular-weight smear.

-

Confirm the identity of the ubiquitinated protein by blotting with an antibody specific to the substrate.

Co-Immunoprecipitation (Co-IP)

This technique is used to demonstrate the physical interaction between Smurf1 and its putative substrates in a cellular context.

Materials:

-

Cell lines expressing tagged versions of Smurf1 and the substrate protein (e.g., FLAG-Smurf1 and HA-Substrate)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Antibody against one of the tags for immunoprecipitation (e.g., anti-FLAG antibody)

-

Protein A/G agarose beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

-

SDS-PAGE and Western blotting reagents

-

Antibodies against both tags for detection

Procedure:

-

Transfect cells with plasmids encoding the tagged proteins of interest.

-

After 24-48 hours, lyse the cells in lysis buffer on ice.

-

Clarify the cell lysates by centrifugation.

-

Pre-clear the lysates by incubating with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-FLAG) for several hours to overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.

-

Analyze the eluates by SDS-PAGE and Western blotting, probing with antibodies against both tagged proteins (e.g., anti-FLAG and anti-HA) to confirm their interaction.

BMP Signaling Luciferase Reporter Assay

This assay quantifies the activity of the BMP signaling pathway in response to modulation of Smurf1 expression or activity.

Materials:

-

HEK293T or other suitable cell line

-

BMP-responsive luciferase reporter plasmid (e.g., containing BMP response elements (BRE) from the Id1 promoter driving firefly luciferase)

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency

-

Plasmids for overexpressing or knocking down Smurf1 (e.g., Smurf1 expression vector or shRNA against Smurf1)

-

Transfection reagent

-

Recombinant BMP ligand (e.g., BMP-2 or BMP-4)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Co-transfect cells with the BMP-responsive firefly luciferase reporter, the Renilla luciferase control plasmid, and the Smurf1-modulating plasmid (or empty vector control).

-

After 24 hours, treat the cells with a BMP ligand to stimulate the signaling pathway.

-

After an appropriate incubation period (e.g., 6-24 hours), lyse the cells.

-

Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.

-

Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal for each sample. A decrease in relative luciferase activity upon Smurf1 overexpression would indicate its negative regulatory role.

Drug Development and Therapeutic Potential

Given its role in various diseases, Smurf1 has emerged as a promising therapeutic target. The development of small molecule inhibitors that specifically target the E3 ligase activity of Smurf1 is an active area of research. Such inhibitors could potentially restore the levels of tumor suppressor proteins in cancer, promote bone formation in osteoporosis, or modulate inflammatory responses. For example, isoxazole-3-carboxamide derivatives have been identified as selective Smurf1 inhibitors with potential applications in treating pulmonary arterial hypertension.

Conclusion

Smurf1 is a pivotal E3 ubiquitin ligase that fine-tunes a remarkable array of cellular signaling pathways. Its central role in regulating TGF-β/BMP signaling, cell polarity, and the stability of numerous key proteins underscores its importance in both health and disease. The continued elucidation of its complex regulatory mechanisms and substrate repertoire, facilitated by the experimental approaches detailed in this guide, will undoubtedly pave the way for novel therapeutic strategies targeting Smurf1 in a range of human pathologies.

References

- 1. Posttranslational Modifications of Smurfs: Emerging Regulation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modeling and analysis of molecularinteraction between Smurf1-WW2 domain and various isoforms of LIM mineralization protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pivotal Role of the C2 Domain of the Smurf1 Ubiquitin Ligase in Substrate Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure of substrate-bound SMG1-8-9 kinase complex reveals molecular basis for phosphorylation specificity | eLife [elifesciences.org]

- 5. A Smurf1 tale: function and regulation of an ubiquitin ligase in multiple cellular networks - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Smurf1 Modulator-1 and the BMP Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Smad Ubiquitination Regulatory Factor 1 (Smurf1) is a critical negative regulator of the Bone Morphogenetic Protein (BMP) signaling pathway, a crucial cascade involved in a myriad of physiological processes including embryonic development, bone formation, and tissue homeostasis. As an E3 ubiquitin ligase, Smurf1 targets key components of the BMP pathway for proteasomal degradation, thereby attenuating the downstream cellular responses. The development of small molecule inhibitors targeting Smurf1, such as Smurf1 modulator-1, presents a promising therapeutic strategy for conditions where enhancement of BMP signaling is desirable, including osteoporosis and other bone-related disorders. This technical guide provides a comprehensive overview of the core biology of Smurf1 within the BMP pathway, the mechanism of action of Smurf1 modulators, detailed experimental protocols for their characterization, and quantitative data on their effects.

The Role of Smurf1 in the BMP Signaling Pathway

The BMP signaling cascade is initiated by the binding of BMP ligands to a complex of type I and type II serine/threonine kinase receptors on the cell surface. This binding event leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8.[1] Once phosphorylated, these R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4, and translocate to the nucleus to regulate the transcription of target genes.

Smurf1 exerts its inhibitory effect at multiple levels of this pathway. It was initially identified as an E3 ubiquitin ligase that directly interacts with and mediates the ubiquitination and subsequent proteasomal degradation of Smad1 and Smad5.[1] This action effectively reduces the cellular pool of R-Smads available for signaling.

Furthermore, Smurf1 can be recruited to the BMP receptor complex by inhibitory Smads (I-Smads), such as Smad6 and Smad7. This interaction leads to the ubiquitination and degradation of the BMP type I receptors, further dampening the signaling cascade.[2] Beyond the core Smad pathway, Smurf1 has been shown to target other key regulatory proteins for degradation, including the osteogenic master transcription factor Runx2 and MEKK2, a kinase involved in a Smad-independent branch of BMP signaling.[3][4]

This compound: A Small Molecule Inhibitor

This compound (also referred to as Compound 20) is a selective inhibitor of Smurf1 with a reported half-maximal inhibitory concentration (IC50) of 180 nM. While detailed quantitative data for this compound's effects on cellular pathways are not extensively published, another potent and selective Smurf1 inhibitor, A01, has been more thoroughly characterized and serves as a valuable tool to understand the pharmacological modulation of Smurf1. A01 exhibits a high affinity for Smurf1 with a dissociation constant (Kd) of 3.7 nM and has been shown to effectively inhibit Smurf1-mediated ubiquitination of Smad1/5 in response to BMP-2 stimulation.

By inhibiting the E3 ligase activity of Smurf1, these modulators prevent the degradation of Smurf1's target proteins. This leads to an accumulation of key signaling molecules in the BMP pathway, resulting in enhanced and prolonged downstream signaling.

Quantitative Data on Smurf1 Inhibition

The following tables summarize the available quantitative data for Smurf1 inhibitors, primarily focusing on the well-characterized inhibitor A01 to illustrate the expected effects of Smurf1 modulation.

| Inhibitor | Target | Assay Type | Value | Units | Reference |

| This compound (Compound 20) | Smurf1 | Biochemical | IC50 = 180 | nM | |

| A01 | Smurf1 | Binding Affinity | Kd = 3.7 | nM |

| Cell Line | Treatment | Outcome Measure | Effect | Reference |

| C2C12 myoblasts | A01 + BMP-2 | Osteoblastic activity | Potentiation | |

| MC3T3-E1 osteoblast precursors | A01 + BMP-2 | Osteoblastic activity | Potentiation | |

| Human Lens Epithelial Cells (in vivo mouse model) | A01 | Smad1, Smad5, pSmad1/5 protein levels | Upregulation |

Signaling Pathways and Experimental Workflows

The Smurf1-BMP Signaling Pathway

Caption: The Smurf1-BMP signaling pathway and points of inhibition.

Experimental Workflow: Co-Immunoprecipitation

References

- 1. Smurf1: A possible therapeutic target in dry age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cooperative Inhibition of Bone Morphogenetic Protein Signaling by Smurf1 and Inhibitory Smads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Smurf1 inhibits osteoblast differentiation and bone formation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Uncovering new insights into the role of the ubiquitin ligase Smurf1 on the regulation of innate immune signaling and resistance to infection [frontiersin.org]

The Role of Smurf1 in TGF-β Pathway Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of a vast array of cellular processes, including proliferation, differentiation, apoptosis, and migration. Dysregulation of this pathway is implicated in numerous pathologies, such as cancer and fibrosis. Consequently, the intricate mechanisms governing the attenuation and termination of TGF-β signaling are of paramount interest for therapeutic intervention. This technical guide provides an in-depth exploration of the E3 ubiquitin ligase Smad ubiquitylation regulatory factor 1 (Smurf1) and its pivotal role in the negative regulation of the TGF-β pathway. We will delve into the molecular mechanisms of Smurf1-mediated degradation of TGF-β receptors, the structural domains of Smurf1 crucial for its function, its interaction with key signaling molecules, and the experimental methodologies employed to elucidate these processes.

Introduction to Smurf1 and the TGF-β Superfamily

Smurf1 is a HECT (Homologous to the E6-AP Carboxyl Terminus) domain-containing E3 ubiquitin ligase that plays a crucial role in protein ubiquitination, a post-translational modification that targets proteins for degradation by the proteasome.[1][2] Within the context of the TGF-β superfamily, which includes TGF-βs and bone morphogenetic proteins (BMPs), Smurf1 acts as a key negative regulator.[1][3] While initially identified for its role in targeting BMP-specific Smad proteins (Smad1 and Smad5) for degradation, subsequent research has unveiled its significant function in attenuating TGF-β signaling through a distinct mechanism.[4]

The Central Mechanism: Smurf1-Mediated Degradation of the TGF-β Type I Receptor

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to a complex of type I (TβR-I) and type II (TβR-II) serine/threonine kinase receptors. This leads to the phosphorylation and activation of receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. Activated R-Smads then form a complex with the common-mediator Smad (Co-Smad), Smad4, and translocate to the nucleus to regulate target gene expression.

A critical negative feedback loop in this pathway involves the inhibitory Smad, Smad7. TGF-β signaling induces the expression of Smad7, which in turn acts to terminate the signal. Smurf1 is a key effector in this Smad7-mediated negative feedback.

The primary mechanism by which Smurf1 attenuates TGF-β signaling is through the ubiquitination and subsequent proteasomal and lysosomal degradation of the TGF-β type I receptor (TβR-I). However, Smurf1 does not directly recognize TβR-I. Instead, it is recruited to the receptor complex by the inhibitory Smad, Smad7. Smad7, upon its induction by TGF-β, binds to the activated TβR-I. This interaction creates a docking site for Smurf1, which then targets TβR-I for ubiquitination and degradation, effectively shutting down the signaling cascade.

References

- 1. A Smurf1 tale: function and regulation of an ubiquitin ligase in multiple cellular networks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Uncovering new insights into the role of the ubiquitin ligase Smurf1 on the regulation of innate immune signaling and resistance to infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of the TGFbeta signalling pathway by ubiquitin-mediated degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Smurf1 interacts with transforming growth factor-beta type I receptor through Smad7 and induces receptor degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

Smurf1 modulator-1 effect on Smad1/5 ubiquitination

An In-depth Technical Guide on the Effect of Smurf1 Modulator-1 on Smad1/5 Ubiquitination

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Smad ubiquitination regulatory factor-1 (Smurf1) is a pivotal E3 ubiquitin ligase that negatively regulates the Bone Morphogenetic Protein (BMP) signaling pathway by targeting receptor-regulated Smads (R-Smads), specifically Smad1 and Smad5, for ubiquitination and subsequent proteasomal degradation.[1][2] This targeted degradation is a critical mechanism for terminating BMP signaling and maintaining cellular homeostasis.[3] The dysregulation of Smurf1 activity is implicated in various pathologies, including cancer, fibrosis, and inflammatory diseases, making it an attractive target for therapeutic intervention. Smurf1 modulators, particularly inhibitors, have emerged as valuable tools to investigate the intricacies of BMP signaling and as potential therapeutic agents. This guide provides a comprehensive overview of the mechanism of action of this compound, its direct effect on Smad1/5 ubiquitination, and the experimental protocols used to characterize these interactions.

The BMP/Smad Signaling Axis and Smurf1 Regulation

The BMP signaling pathway is essential for a multitude of cellular processes, including embryonic development, cell differentiation, proliferation, and apoptosis. The canonical pathway is initiated when BMP ligands bind to a complex of type I and type II serine/threonine kinase receptors on the cell surface. This binding event leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates the R-Smads: Smad1, Smad5, and Smad8.

Once phosphorylated, these R-Smads form a heteromeric complex with the common-mediator Smad (co-Smad), Smad4. This complex then translocates to the nucleus, where it acts as a transcription factor, regulating the expression of BMP target genes.

Smurf1, a HECT-type E3 ubiquitin ligase, acts as a key negative regulator of this pathway. It directly interacts with Smad1 and Smad5 through a WW domain-PY motif binding mechanism, leading to their polyubiquitination and subsequent degradation by the 26S proteasome. This action effectively reduces the cytoplasmic pool of Smad1/5 available for signaling, thereby attenuating the cellular response to BMP. Additionally, Smurf1 can cooperate with inhibitory Smads (I-Smads), such as Smad6 and Smad7, to target both R-Smads and BMP receptors for degradation.

This compound: Mechanism of Action

Smurf1 modulators are chemical compounds designed to alter the activity of the Smurf1 E3 ligase. Smurf1 inhibitors, such as this compound, function by preventing the ubiquitination and degradation of its target proteins. Specifically, "this compound (Compound 20)" has been identified as a selective inhibitor with an IC50 of 180 nM. Another well-characterized inhibitor, A01, has been shown to effectively block Smurf1 activity in cellular models.

The primary mechanism of these inhibitors is to disrupt the catalytic activity of Smurf1 or its interaction with substrates. By inhibiting Smurf1, these modulators prevent the tagging of Smad1 and Smad5 with ubiquitin. This leads to:

-

Stabilization of Smad1/5: The total protein levels of Smad1 and Smad5 increase as their degradation is blocked.

-

Enhanced BMP Signaling: With a larger pool of available Smad1/5, BMP-induced phosphorylation of these R-Smads (pSmad1/5) is increased, leading to a more robust and sustained downstream signal.

This mechanism offers a promising strategy for therapeutic applications where enhancing BMP signaling is beneficial, such as in promoting bone formation or treating certain fibrotic diseases.

Quantitative Data on the Effect of Smurf1 Inhibition

The following tables summarize quantitative data from a study investigating the effects of the Smurf1 inhibitor A01 on human lens epithelial cells (SRA01/04) and in a mouse model of anterior subcapsular cataract (ASC).

Table 1: Effect of Smurf1 Knockdown on Smad Protein Levels in SRA01/04 Cells

| Protein | Smurf1 Knockdown vs. Control | Fold Change |

| Smad1 | Upregulated | ~2.5 |

| Smad5 | Upregulated | ~2.0 |

| pSmad1/5 | Upregulated | ~2.2 |

| Smad2 | No significant change | - |

| Smad3 | No significant change | - |

| pSmad2/3 | No significant change | - |

Table 2: Effect of Smurf1 Inhibitor (A01) Treatment on Smad Protein Levels in a Mouse ASC Model

| Protein | A01 Treatment vs. Control | Fold Change |

| Smad1 | Upregulated | ~1.8 |

| Smad5 | Upregulated | ~1.6 |

| pSmad1/5 | Upregulated | ~1.7 |

| Smad2 | No significant change | - |

| Smad3 | No significant change | - |

| pSmad2/3 | No significant change | - |

Note: Fold changes are approximated from the graphical data presented in the cited study.

These data clearly demonstrate that inhibition of Smurf1, either through genetic knockdown or a small molecule inhibitor, leads to a specific increase in the protein levels of Smad1, Smad5, and their phosphorylated forms, confirming the role of Smurf1 as a negative regulator of this specific signaling branch.

Visualizations: Pathways and Workflows

BMP/Smad Signaling Pathway and Smurf1 Inhibition

Caption: BMP signaling pathway and the inhibitory action of this compound.

Experimental Workflow: In Vivo Ubiquitination Assay

Caption: Workflow for an in vivo ubiquitination assay to assess Smad1/5 ubiquitination.

Key Experimental Protocols

In Vivo Ubiquitination Assay

This assay is used to detect the ubiquitination of a target protein within a cellular context.

Objective: To determine if this compound reduces the ubiquitination of Smad1/5 in cells.

Methodology:

-

Cell Culture and Transfection:

-

Plate HEK293T cells in 10-cm dishes and grow to 70-80% confluency.

-

Co-transfect cells with plasmids encoding HA-tagged ubiquitin, Flag-tagged Smad1 or Smad5, and Myc-tagged Smurf1 using a suitable transfection reagent (e.g., Lipofectamine).

-

In the treatment group, add this compound to the culture medium at the desired concentration. Include a vehicle control (e.g., DMSO).

-

Incubate for 24-48 hours. To visualize ubiquitination more clearly, treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting to allow ubiquitinated proteins to accumulate.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in a denaturing buffer (e.g., RIPA buffer containing 1% SDS) to disrupt protein-protein interactions, ensuring that only covalently attached ubiquitin is detected. Sonicate the lysates to shear DNA and reduce viscosity.

-

Boil the lysates for 10 minutes, then dilute with a non-denaturing buffer to reduce the SDS concentration to ~0.1%.

-

-

Immunoprecipitation (IP):

-

Centrifuge lysates to pellet cell debris.

-

Incubate the supernatant with an anti-Flag antibody overnight at 4°C with gentle rotation to capture Flag-Smad1/5.

-

Add Protein A/G agarose beads and incubate for an additional 2-4 hours.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and wash them 3-5 times with wash buffer to remove non-specific binders.

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with an anti-HA antibody to detect the high-molecular-weight smear characteristic of polyubiquitinated proteins.

-

To confirm equal loading of the immunoprecipitated protein, the membrane can be stripped and re-probed with an anti-Flag antibody.

-

Immunoprecipitation and Western Blotting for Protein Levels

Objective: To quantify the change in total and phosphorylated Smad1/5 levels following treatment with this compound.

Methodology:

-

Cell/Tissue Preparation:

-

Culture cells (e.g., SRA01/04) or use tissue samples from animal models treated with this compound or a vehicle control.

-

For stimulation experiments, cells can be treated with BMP2 (e.g., 50 ng/mL) for a specified time before harvesting.

-

-

Lysis and Protein Quantification:

-

Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

Western Blotting:

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies specific for Smad1, Smad5, phospho-Smad1/5 (Ser463/465), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to the loading control.

-

Conclusion and Future Directions

This compound acts as a potent inhibitor of the E3 ubiquitin ligase Smurf1. By blocking the Smurf1-mediated ubiquitination of Smad1 and Smad5, the modulator leads to their stabilization and an subsequent enhancement of BMP signaling. This mechanism has been quantitatively demonstrated in cellular and animal models, highlighting the modulator's specificity and potential utility.

For researchers and scientists, Smurf1 inhibitors are invaluable pharmacological tools for dissecting the complex regulation of the BMP pathway. For drug development professionals, these molecules represent a promising therapeutic strategy for diseases characterized by insufficient BMP signaling, such as osteoporosis and certain fibrotic conditions. Future research should focus on optimizing the potency and selectivity of these inhibitors, evaluating their efficacy and safety in preclinical disease models, and identifying biomarkers to predict patient response in potential clinical applications.

References

- 1. Uncovering new insights into the role of the ubiquitin ligase Smurf1 on the regulation of innate immune signaling and resistance to infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ubiquitin Ligase Smurf1 Controls Osteoblast Activity and Bone Homeostasis by Targeting MEKK2 for Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. molbiolcell.org [molbiolcell.org]

Investigating Smurf1 Substrates with Modulator-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Smad Ubiquitination Regulatory Factor 1 (Smurf1) is a HECT domain E3 ubiquitin ligase that plays a pivotal role in a multitude of cellular processes by targeting specific protein substrates for proteasomal degradation.[1][2][3] Its dysregulation is implicated in various pathologies, including cancer, fibrosis, and inflammatory diseases, making it a compelling target for therapeutic intervention.[4] This document provides a comprehensive technical overview of known Smurf1 substrates, the function of Smurf1 Modulator-1 as a selective inhibitor, and detailed experimental protocols for investigating these interactions.

Smurf1 and its Substrate Landscape

Smurf1 is a key negative regulator in several critical signaling pathways. It recognizes its substrates through various domains, including two WW domains that typically bind to PY motifs on target proteins and a C2 domain that facilitates membrane and protein interactions.[2] The C-terminal HECT domain is responsible for the catalytic transfer of ubiquitin from an E2 conjugating enzyme to the substrate. A point mutation in this domain (C699A) ablates its catalytic activity and is often used experimentally to trap substrates.

The known substrates of Smurf1 are diverse, reflecting its involvement in numerous biological functions.

Data Presentation: Known Smurf1 Substrates

| Substrate Category | Substrate | Pathway/Process Involved | Key Interaction Details |

| TGF-β/BMP Signaling | Smad1, Smad5 | Bone Morphogenetic Protein (BMP) Signaling | Direct interaction via WW-PY domains, leading to ubiquitination and degradation. |

| BMP Receptors (Type I & II) | BMP Signaling | Indirectly targeted for degradation, often requiring an I-Smad (Smad6/7) as an adaptor. | |

| TGF-β Receptor I (TGFBR1) | Transforming Growth Factor-β (TGF-β) Signaling | Targeted for degradation, often with Smad7 acting as a scaffold. | |

| Runx2, Runx3 | Osteoblast Differentiation, Transcription | Targeted for degradation; interaction can be direct (WW-PY) or indirect via Smad6. | |

| Cell Polarity & Migration | RhoA | Actin Cytoskeleton Regulation | Specifically targets the GDP-bound or nucleotide-free form of RhoA for degradation, but not Cdc42 or Rac1. |

| MAPK Signaling | MEKK2 | JNK Signaling Cascade | Phosphorylation of MEKK2 is required for its recognition and subsequent degradation by Smurf1. |

| Innate Immunity | MAVS, MyD88, TRAFs | Antiviral & Inflammatory Signaling | Promotes ubiquitination and degradation of key signaling adaptors to regulate immune responses. |

| STAT1 | IFN-γ Signaling | Interacts with and promotes K48-linked ubiquitination and degradation of STAT1. | |

| Hedgehog Signaling | GLI1 | Embryonic Development, Cancer | Directly interacts with and triggers polyubiquitination and proteasomal degradation of the transcription factor GLI1. |

This compound: A Selective Inhibitor

The development of small molecule inhibitors for E3 ligases is a promising area of drug discovery. This compound is a selective inhibitor of Smurf1 E3 ligase activity.

Data Presentation: this compound Properties

| Property | Value | Reference |

| Name | This compound (Compound 20) | |

| Mechanism of Action | Selective inhibitor of Smurf1 E3 ligase activity | |

| IC₅₀ | 180 nM | |

| Molecular Formula | C₂₃H₃₄N₄O₅ | |

| Molecular Weight | 446.54 g/mol | |

| CAS Number | 1825371-51-4 |

By binding to Smurf1 and inhibiting its E3 ligase function, Modulator-1 prevents the ubiquitination and subsequent degradation of its target proteins. This leads to the stabilization and accumulation of Smurf1 substrates, thereby enhancing or prolonging the signaling pathways they mediate, such as the TGF-β/BMP pathway. This mechanism holds therapeutic potential for conditions where excessive Smurf1 activity contributes to disease, such as certain cancers and fibrotic disorders.

Mandatory Visualizations: Pathways and Workflows

Diagram 1: The Ubiquitin-Proteasome System

Caption: Overview of the ubiquitin-proteasome system featuring Smurf1 as the E3 ligase.

Diagram 2: Smurf1 Regulation of BMP Signaling

References

- 1. researchgate.net [researchgate.net]

- 2. A Smurf1 tale: function and regulation of an ubiquitin ligase in multiple cellular networks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Uncovering new insights into the role of the ubiquitin ligase Smurf1 on the regulation of innate immune signaling and resistance to infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are SMURF1 antagonists and how do they work? [synapse.patsnap.com]

The Double-Edged Sword: A Technical Guide to the Role of Smurf1 in Cancer Cell Migration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Smad Ubiquitination Regulatory Factor 1 (Smurf1), a HECT-type E3 ubiquitin ligase, has emerged as a critical regulator of cancer cell migration and invasion. Its role, however, is complex and often context-dependent, acting as both a promoter and a suppressor of metastasis in different cancer types. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning Smurf1's function in cancer cell motility, with a focus on its signaling pathways, substrate ubiquitination, and the quantitative impact of its modulation. Detailed experimental protocols for key assays and visualizations of core signaling pathways are provided to facilitate further research and therapeutic development in this area.

Introduction

Cancer metastasis is a multi-step process involving the detachment of cancer cells from the primary tumor, invasion into surrounding tissues, intravasation into the circulatory system, and extravasation to form secondary tumors at distant sites. Cell migration is a fundamental aspect of this cascade. Smurf1, initially identified for its role in regulating TGF-β/BMP signaling through the ubiquitination and degradation of Smad proteins, is now recognized as a pivotal player in controlling cell polarity, adhesion, and cytoskeletal dynamics, all of which are integral to cell movement.[1] Its dysregulation has been implicated in the progression of numerous cancers, including breast, lung, ovarian, and glioblastoma. This guide will dissect the multifaceted role of Smurf1 in cancer cell migration, providing a comprehensive resource for the scientific community.

Core Signaling Pathways Involving Smurf1 in Cancer Cell Migration

Smurf1 exerts its influence on cancer cell migration primarily through the ubiquitination and subsequent proteasomal degradation of key regulatory proteins. The most well-characterized pathway involves the small GTPase RhoA.

The Smurf1-RhoA Axis

RhoA is a critical regulator of actomyosin contractility and the formation of stress fibers and focal adhesions. While essential for cell body translocation, excessive RhoA activity can inhibit the formation of lamellipodia and filopodia, which are crucial for directional migration.[2] Smurf1-mediated degradation of RhoA at the leading edge of migrating cells leads to a localized reduction in contractility, promoting the extension of protrusions and facilitating cell movement.[2] This localized degradation is crucial for establishing cell polarity.

In some contexts, such as in response to Epidermal Growth Factor (EGF) in breast cancer cells, the upregulation of Smurf1 leads to a global decrease in RhoA levels, which in turn enhances migration and invasion. Conversely, knockdown of Smurf1 results in increased RhoA levels and suppressed migration.

Below is a diagram illustrating the EGF-induced Smurf1-RhoA signaling pathway in breast cancer.

Smurf1 in Epithelial-to-Mesenchymal Transition (EMT)

Epithelial-to-mesenchymal transition (EMT) is a cellular program that allows epithelial cells to acquire a mesenchymal phenotype, characterized by enhanced migratory and invasive properties. Smurf1 plays a significant role in inducing EMT. For instance, the Par6-Smurf1 complex can mediate the localized ubiquitination of RhoA at tight junctions, leading to their dissolution and the initiation of EMT. In ovarian cancer, depletion of Smurf1 has been shown to impede the EMT process, as evidenced by an increase in the epithelial marker E-cadherin and a decrease in the mesenchymal markers N-cadherin and vimentin.

Other Smurf1 Substrates in Cancer Cell Migration

Beyond RhoA, Smurf1 targets other substrates to regulate cancer cell migration:

-

DAB2IP: In ovarian cancer, Smurf1 can promote migration and invasion by ubiquitinating and degrading the tumor suppressor DAB2IP (Disabled homolog 2 interacting protein). Silencing Smurf1 leads to the activation of DAB2IP and subsequent dampening of the pro-migratory AKT/Skp2 signaling pathway.

-

PIPKIγ: In lung cancer, Smurf1 interacts with and targets PIPKIγ (phosphatidylinositol-4-phosphate 5-kinase type I gamma) for ubiquitination and degradation, thereby regulating lung cancer cell growth and migration.

-

TRAF4: Smurf1 has been shown to regulate cell migration through the ubiquitination of Tumor necrosis factor receptor-associated factor 4 (TRAF4).

Quantitative Data on the Role of Smurf1 in Cancer Cell Migration

The following tables summarize quantitative data from key studies investigating the impact of Smurf1 on cancer cell migration and invasion.

Table 1: Effect of Smurf1 Modulation on Breast Cancer Cell Migration and Invasion (MDA-MB-231 cells)

| Experimental Condition | Assay Type | Fold Change vs. Control | Reference |

| EGF (10 ng/ml) Treatment | Transwell Migration | ~2.5-fold increase | |

| EGF (10 ng/ml) Treatment | Matrigel Invasion | ~2.5-fold increase | |

| Smurf1 siRNA + EGF | Transwell Migration | ~0.8-fold (suppression to below basal levels) | |

| Smurf1 siRNA + EGF | Matrigel Invasion | ~0.7-fold (suppression to below basal levels) | |

| Smurf1 shRNA | Random Migration Speed | ~50% decrease |

Table 2: Effect of Smurf1 Modulation on Glioblastoma Cell Migration and Invasion (U87-MG cells)

| Experimental Condition | Assay Type | % Wound Closure at 48h | Reference |

| Control siRNA | Wound Healing | ~80% | |

| Smurf1 siRNA | Wound Healing | ~40% | |

| Control siRNA | Transwell Invasion | 100% (normalized) | |

| Smurf1 siRNA | Transwell Invasion | ~50% decrease |

Table 3: Effect of Smurf1 Deletion on Ovarian Cancer Cell Invasion (SKOV3 and A2780 cells)

| Experimental Condition | Cell Line | Assay Type | % Invasion vs. Control | Reference |

| Smurf1 Knockout | SKOV3 | Transwell Invasion | ~40% decrease | |

| Smurf1 Knockout | A2780 | Transwell Invasion | ~50% decrease |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Smurf1 Knockdown using siRNA

This protocol is adapted for MDA-MB-231 breast cancer cells.

Materials:

-

MDA-MB-231 cells

-

DMEM with 10% FBS

-

Opti-MEM I Reduced Serum Medium

-

Lipofectamine RNAiMAX Transfection Reagent

-

Smurf1 siRNA (e.g., Dharmacon ON-TARGETplus) and non-targeting control siRNA

-

6-well plates

Procedure:

-

One day before transfection, seed MDA-MB-231 cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

-

On the day of transfection, dilute 50 pmol of siRNA in 250 µL of Opti-MEM.

-

In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.

-

Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

-

Add the 500 µL of siRNA-lipid complex to each well containing cells and 2 mL of fresh culture medium.

-

Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding with downstream assays.

-

Assess knockdown efficiency by Western blotting or qRT-PCR.

Transwell Migration and Invasion Assay

This protocol is a general guideline and can be adapted for different cell lines.

Materials:

-

Transwell inserts (8.0 µm pore size) for 24-well plates

-

Matrigel (for invasion assay)

-

Serum-free medium and medium with 10% FBS (chemoattractant)

-

Cotton swabs

-

Methanol or 4% paraformaldehyde for fixation

-

Crystal violet staining solution

Procedure:

-

For invasion assay: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the top of the transwell insert with a thin layer of the Matrigel solution and allow it to solidify at 37°C for at least 1 hour. For migration assays, this step is omitted.

-

Harvest and resuspend cells in serum-free medium.

-

Add 500-700 µL of medium containing 10% FBS to the lower chamber of the 24-well plate.

-

Add 1 x 10^5 to 5 x 10^5 cells in 200 µL of serum-free medium to the upper chamber of the transwell insert.

-

Incubate the plate at 37°C in a CO2 incubator for 12-48 hours, depending on the cell type's migratory capacity.

-

After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.

-

Fix the migrated cells on the bottom surface of the membrane with methanol or 4% paraformaldehyde for 20 minutes.

-

Stain the cells with 0.5% crystal violet for 20 minutes.

-

Gently wash the inserts with water to remove excess stain.

-

Allow the inserts to air dry.

-

Count the number of migrated/invaded cells in several random fields under a microscope.

The following diagram illustrates the workflow for a transwell migration/invasion assay.

Wound Healing (Scratch) Assay

This protocol is a general guideline for assessing collective cell migration.

Materials:

-

6-well or 12-well plates

-

p200 pipette tip

-

Microscope with a camera

Procedure:

-

Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

-

Using a sterile p200 pipette tip, create a straight "scratch" or "wound" in the cell monolayer.

-

Gently wash the wells with PBS to remove any detached cells and debris.

-

Replace the PBS with fresh culture medium (with or without treatment compounds).

-

Capture images of the wound at time 0 and at regular intervals (e.g., every 6, 12, 24 hours) using a microscope.

-

The rate of wound closure can be quantified by measuring the area of the wound at each time point using software like ImageJ.

RhoA Activation Assay (G-LISA)

This protocol provides a general overview of a G-LISA-based RhoA activation assay.

Materials:

-

RhoA G-LISA Activation Assay Kit (e.g., from Cytoskeleton, Inc.)

-

Cell lysates

-

Microplate spectrophotometer

Procedure:

-

Lyse cells according to the kit's instructions and determine the protein concentration.

-

Add equal amounts of protein lysate to the wells of the RhoA-GTP affinity plate provided in the kit.

-

Incubate the plate to allow active, GTP-bound RhoA to bind to the rhotekin-coated wells.

-

Wash the wells to remove unbound proteins.

-

Add a primary antibody specific for RhoA.

-

Add a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Add the HRP substrate to generate a colorimetric signal.

-

Measure the absorbance at 490 nm using a microplate spectrophotometer. The signal intensity is proportional to the amount of active RhoA in the sample.

Smurf1 as a Therapeutic Target

Given its significant role in promoting migration and invasion in several cancers, Smurf1 presents an attractive target for anti-metastatic therapies. The development of small molecule inhibitors that specifically target the E3 ligase activity of Smurf1 could be a promising strategy to prevent the degradation of its tumor-suppressive substrates, thereby inhibiting cancer cell motility. However, the dual role of Smurf1 in different cellular contexts necessitates a thorough understanding of its specific functions in a given cancer type before therapeutic intervention.

Conclusion

Smurf1 is a multifaceted E3 ubiquitin ligase that plays a pivotal and complex role in the regulation of cancer cell migration. Its ability to modulate the stability of key proteins involved in cytoskeletal dynamics and cell signaling, most notably RhoA, places it at a central node in the metastatic cascade. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting Smurf1 in oncology. Future research should focus on elucidating the context-dependent functions of Smurf1 and on the development of specific and potent inhibitors for clinical application.

References

The Role of Smurf1 in Pulmonary Hypertension and the Therapeutic Potential of its Modulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Pulmonary hypertension (PH), particularly pulmonary arterial hypertension (PAH), is a progressive and life-threatening disease characterized by vascular remodeling of the pulmonary arteries, leading to increased pulmonary vascular resistance and subsequent right heart failure.[1][2] A growing body of evidence implicates the E3 ubiquitin ligase Smad ubiquitination regulatory factor 1 (Smurf1) as a critical player in the pathogenesis of PAH. This technical guide provides a comprehensive overview of the role of Smurf1 in PAH, focusing on its interaction with the bone morphogenetic protein (BMP) signaling pathway and the potential for therapeutic intervention through Smurf1 modulation. We will delve into the quantitative data from key studies, detail relevant experimental protocols, and visualize the complex signaling and experimental workflows.

Introduction: The BMP Signaling Axis and Smurf1 in PAH

The BMP signaling pathway is crucial for maintaining pulmonary vascular homeostasis. Loss of the growth-suppressive effects of this pathway is a key driver of pulmonary arterial smooth muscle cell (PASMC) proliferation and endothelial cell dysfunction, hallmarks of PAH.[1][3] Smurf1 has been identified as a key negative regulator of BMP signaling.[1] It functions as a HECT E3 ubiquitin ligase, targeting components of the BMP signaling cascade, including BMP receptor type II (BMPR2) and downstream Smads, for proteasomal degradation.

Studies have consistently demonstrated that Smurf1 expression is significantly elevated in the pulmonary vasculature of patients with PAH and in preclinical animal models of the disease. This overexpression of Smurf1 leads to the downregulation of BMP signaling, thereby contributing to the proliferative and anti-apoptotic phenotype of vascular cells in PAH.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the role of Smurf1 in pulmonary hypertension.

Table 1: Smurf1 and miR-140-5p Expression in PAH

| Parameter | Finding | Organism/Model | Reference |

| Smurf1 mRNA Expression | Increased in whole blood of treatment-naive PAH patients. | Human | |

| Smurf1 Protein Expression | Increased in remodeled pulmonary vasculature of PAH patients. | Human | |

| miR-140-5p Expression | Reduced in whole blood of treatment-naive PAH patients. | Human |

Table 2: Effects of Smurf1 Deletion in a Murine Model of PAH (SuHx)

| Parameter | Wild-Type (WT) | Smurf1+/- | Smurf1-/- | P-value | Reference |

| Right Ventricular Systolic Pressure (RVSP, mmHg) | ~55 | ~40 | ~30 | <0.0001 | |

| Right Ventricular Hypertrophy (RV/LV+S) | ~0.45 | ~0.35 | ~0.28 | <0.01 | |

| Vessel Muscularization (%) | ~60 | ~45 | ~35 | <0.001 |

Table 3: In Vitro Effects of Smurf1 Modulation on BMP Signaling

| Intervention | Outcome | Cell Type | Reference |

| miR-140-5p mimic | Increased BMP response element (BRE) activity. | PASMC | |

| Smurf1 siRNA | Increased BMP response element (BRE) activity. | PASMC | |

| Smurf1 Overexpression | Induced ubiquitination and degradation of BMPR I and II. | Cultured Cells | |

| Ligase-inactive Smurf1 | Reduced ubiquitination and elevated BMPR I and II protein levels. | Cultured Cells |

Signaling Pathways and Experimental Workflows

The Smurf1-BMP Signaling Pathway in PAH

The following diagram illustrates the central role of Smurf1 in negatively regulating the BMP signaling pathway, a process that is dysregulated in pulmonary arterial hypertension.

Caption: Smurf1-mediated regulation of BMP signaling in PAH.

Experimental Workflow for Investigating Smurf1 Inhibitors

The following diagram outlines a typical experimental workflow for the discovery and validation of Smurf1 inhibitors for the treatment of PAH.

Caption: Workflow for Smurf1 inhibitor discovery and validation.

Detailed Experimental Protocols

Animal Models of Pulmonary Hypertension

-

Monocrotaline (MCT) Rat Model:

-

Animal Strain: Male Sprague-Dawley rats (200-250 g).

-

Induction: A single subcutaneous or intraperitoneal injection of monocrotaline (60 mg/kg).

-

Timeline: Development of PAH occurs over 3-4 weeks, characterized by increased right ventricular systolic pressure (RVSP), right ventricular hypertrophy (RVH), and pulmonary vascular remodeling.

-

Endpoint Analysis: Hemodynamic measurements (catheterization for RVSP), assessment of RVH (Fulton's index: RV/[LV+S]), and histological analysis of pulmonary arteries.

-

-

Sugen/Hypoxia (SuHx) Rat/Mouse Model:

-

Animal Strain: Male rats (e.g., Sprague-Dawley) or mice (e.g., C57BL/6).

-

Induction:

-

A single subcutaneous injection of Sugen 5416 (a VEGF receptor antagonist; 20 mg/kg).

-

Followed by exposure to chronic hypoxia (10% O2) for 3 weeks.

-

Return to normoxia for a further 2-5 weeks.

-

-

Characteristics: This model induces a more severe and progressive PAH phenotype with complex vascular lesions, closely mimicking the human disease.

-

Endpoint Analysis: Similar to the MCT model, including hemodynamic and histological assessments.

-

Cellular Assays

-

Pulmonary Artery Smooth Muscle Cell (PASMC) Proliferation Assay:

-

Cell Culture: Human PASMCs are cultured in appropriate growth medium.

-

Treatment: Cells are treated with vehicle, a positive control (e.g., PDGF), and varying concentrations of the Smurf1 inhibitor.

-

Proliferation Measurement:

-

BrdU Incorporation: Cells are incubated with BrdU, and its incorporation into newly synthesized DNA is quantified by ELISA or immunofluorescence.

-

Cell Counting: Direct cell counting using a hemocytometer or an automated cell counter.

-

MTT/XTT Assay: Colorimetric assay to measure metabolic activity, which correlates with cell number.

-

-

-

BMP Response Element (BRE) Luciferase Reporter Assay:

-

Transfection: PASMCs are co-transfected with a luciferase reporter plasmid containing multiple copies of the BMP response element (BRE) and a control plasmid (e.g., Renilla luciferase).

-

Treatment: Cells are treated with the Smurf1 inhibitor or modulator (e.g., miR-140-5p mimic) in the presence or absence of a BMP ligand (e.g., BMP4).

-

Luciferase Measurement: Cell lysates are assayed for firefly and Renilla luciferase activity using a luminometer. The ratio of firefly to Renilla luciferase activity indicates the level of BMP-induced transcriptional activation.

-

Biochemical Assays

-

Western Blotting for Smurf1 and BMPR2:

-

Protein Extraction: Protein lysates are prepared from lung tissue or cultured cells.

-

SDS-PAGE and Transfer: Proteins are separated by size using SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for Smurf1, BMPR2, and a loading control (e.g., GAPDH or β-actin), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

-

-

In Vitro Ubiquitination Assay:

-

Reaction Mixture: Recombinant E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, recombinant Smurf1, and the substrate (e.g., recombinant BMPR2) are combined in a reaction buffer.

-

Incubation: The reaction is incubated at 37°C to allow for ubiquitination.

-

Analysis: The reaction products are analyzed by Western blotting using an antibody against the substrate (to detect higher molecular weight ubiquitinated forms) or an anti-ubiquitin antibody.

-

Therapeutic Implications and Future Directions

The accumulating evidence strongly supports Smurf1 as a promising therapeutic target for PAH. The development of small molecule inhibitors of Smurf1 has shown significant efficacy in preclinical models, reversing established pulmonary hypertension. These inhibitors act by preventing the degradation of BMPR2, thereby restoring BMP signaling and promoting vascular homeostasis.

Future research should focus on:

-

Optimizing the pharmacological properties of Smurf1 inhibitors to ensure safety and efficacy in clinical settings.

-

Investigating the potential for combination therapies , for example, by targeting both Smurf1 and other pathways involved in PAH pathogenesis.

-

Exploring the role of Smurf1 in other forms of pulmonary hypertension beyond PAH.

-

Further elucidating the upstream and downstream regulation of Smurf1 to identify additional therapeutic targets.

References

The Role of Smurf1 Modulation in Neurodegenerative Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS) present a profound and growing challenge to global health. A common pathological feature across these disorders is the dysregulation of protein homeostasis, leading to the accumulation of toxic protein aggregates and subsequent neuronal death. The ubiquitin-proteasome system is a critical regulator of protein turnover, and its components are emerging as key therapeutic targets. This whitepaper focuses on Smad Ubiquitylation Regulatory Factor 1 (Smurf1), a HECT domain E3 ubiquitin ligase, and explores the therapeutic potential of its modulation, particularly through inhibition, in preclinical models of neurodegeneration. We provide an in-depth overview of Smurf1 signaling, detail experimental methodologies for evaluating Smurf1 modulators, and present anticipated quantitative outcomes based on the current understanding of Smurf1's role in neuronal pathophysiology.

Introduction to Smurf1

Smad Ubiquitylation Regulatory Factor 1 (Smurf1) is a key enzyme in the ubiquitin-proteasome system, responsible for tagging specific substrate proteins with ubiquitin for their subsequent degradation.[1][2] Smurf1 is a member of the NEDD4 family of HECT E3 ubiquitin ligases and plays crucial roles in a variety of cellular processes, including cell growth, migration, polarity, and autophagy.[1][3] Its activity is implicated in multiple signaling pathways, most notably the Bone Morphogenetic Protein (BMP) and Transforming Growth Factor-beta (TGF-β) pathways, which are vital for neuronal development, survival, and repair.[3]

Recent evidence has implicated Smurf1 in the pathology of several diseases, including cancer and neurodegenerative disorders. In the context of the central nervous system, Smurf1's functions extend to the regulation of axon guidance, neuronal polarity, and responses to neuronal injury. Notably, Smurf1 has been found localized within Hirano bodies in the brains of Alzheimer's disease patients, suggesting its involvement in the neurodegenerative process. This has led to the hypothesis that modulating Smurf1 activity, specifically through inhibition, could offer a novel therapeutic strategy to combat neurodegeneration.

Core Signaling Pathways Involving Smurf1

Smurf1 exerts its influence on neuronal function through several interconnected signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of Smurf1 modulators.

TGF-β/BMP Signaling Pathway

Smurf1 is a well-established negative regulator of the BMP signaling pathway. It directly targets Smad1 and Smad5, key intracellular transducers of BMP signaling, for ubiquitination and proteasomal degradation. By degrading these Smad proteins, Smurf1 effectively dampens BMP signaling, which is essential for osteoblast differentiation but also plays a role in neuronal survival and axonal growth. Inhibition of Smurf1 would be expected to enhance BMP signaling, potentially promoting neuronal resilience.

Axon Guidance and Neuronal Polarity

Beyond growth factor signaling, Smurf1 influences neuronal morphology and migration by targeting RhoA, a small GTPase that regulates cytoskeletal dynamics. Smurf1 ubiquitinates and promotes the degradation of RhoA, thereby controlling axon development. The phosphorylation of Smurf1 by Protein Kinase A (PKA) can switch its substrate preference, leading to reduced degradation of the polarity protein Par6 and increased degradation of RhoA, which is crucial for axon formation. Modulating Smurf1 could therefore impact neuronal plasticity and repair mechanisms.

This compound in Neurodegenerative Disease Models

While a specific agent termed "this compound" is not documented in public literature, the therapeutic concept revolves around the inhibition of Smurf1's E3 ligase activity. Small molecule inhibitors of Smurf1 are in development, with compounds like LTP001 from Novartis undergoing clinical trials for other indications, demonstrating the feasibility of targeting this enzyme. Below, we outline the application and expected outcomes of a hypothetical, potent, and selective Smurf1 inhibitor in key preclinical models of neurodegenerative diseases.

Alzheimer's Disease (AD)